Methoxycarbonylferrocene synthesis via Friedel-Crafts acylation
Methoxycarbonylferrocene synthesis via Friedel-Crafts acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and well-established method for the synthesis of methoxycarbonylferrocene. While a direct Friedel-Crafts acylation of ferrocene to introduce a methoxycarbonyl group is not widely documented, a highly effective three-step synthesis, commencing with a Friedel-Crafts acylation, is routinely employed. This process involves the initial acylation of ferrocene to acetylferrocene, followed by oxidation to ferrocenecarboxylic acid, and subsequent esterification to the desired methoxycarbonylferrocene.
Synthetic Pathway Overview
The synthesis is a three-step process that begins with the Friedel-Crafts acylation of ferrocene. The resulting acetylferrocene is then oxidized to ferrocenecarboxylic acid via a haloform reaction. The final step is the esterification of the carboxylic acid to yield methoxycarbonylferrocene.
Caption: Three-step synthesis of methoxycarbonylferrocene.
Step 1: Friedel-Crafts Acylation of Ferrocene to Acetylferrocene
The initial step involves the electrophilic substitution of a proton on one of the cyclopentadienyl rings of ferrocene with an acetyl group. This is a classic Friedel-Crafts acylation reaction.[1][2][3]
Experimental Protocol
Materials:
-
Ferrocene
-
Acetic anhydride
-
85% Phosphoric acid
-
Ice
-
Sodium bicarbonate
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine ferrocene and acetic anhydride.
-
Carefully add 85% phosphoric acid to the mixture while stirring.
-
Heat the reaction mixture in a water bath at approximately 80-90°C for 10-20 minutes.[2] The solution will become hot and darken in color.
-
Pour the hot reaction mixture onto crushed ice in a beaker.
-
Once the ice has melted, neutralize the mixture by slowly adding sodium bicarbonate until the effervescence ceases.
-
Cool the mixture in an ice bath to precipitate the crude acetylferrocene.
-
Collect the orange-brown precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane, or by recrystallization from hexanes.[3]
Quantitative Data for Acetylferrocene
| Property | Value |
| Molecular Formula | C₁₂H₁₂FeO |
| Molecular Weight | 228.07 g/mol [4] |
| Melting Point | 81-83 °C[4] |
| Appearance | Orange-brown crystalline solid[1] |
| Typical Yield | ~75%[5] |
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| δ 4.80 (t, 2H), 4.51 (t, 2H), 4.20 (s, 5H), 2.39 (s, 3H)[6] | δ 202.1, 82.5, 72.3, 70.1, 69.8, 27.2 | ~1665 (C=O stretch) |
Step 2: Haloform Reaction of Acetylferrocene to Ferrocenecarboxylic Acid
The acetyl group of acetylferrocene is converted to a carboxylic acid group through the haloform reaction. This reaction involves the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by hydrolysis.[7]
Experimental Protocol
Materials:
-
Acetylferrocene
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve acetylferrocene in a suitable solvent such as dioxane or tetrahydrofuran.
-
Add an excess of sodium hypochlorite solution and a solution of sodium hydroxide.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, destroy any excess sodium hypochlorite by adding a reducing agent like sodium bisulfite.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the ferrocenecarboxylic acid.
-
Collect the yellow solid by vacuum filtration, wash with cold water, and dry.
Quantitative Data for Ferrocenecarboxylic Acid
| Property | Value |
| Molecular Formula | C₁₁H₁₀FeO₂ |
| Molecular Weight | 230.04 g/mol [8][9] |
| Melting Point | 210-216 °C (decomposes)[8][10] |
| Appearance | Yellow solid[8] |
| pKa | 7.79[8] |
| ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) | IR (cm⁻¹) |
| δ 12.2 (br s, 1H), 4.75 (t, 2H), 4.45 (t, 2H), 4.25 (s, 5H) | δ 171.5, 72.1, 71.2, 70.5, 69.9 | ~1680 (C=O stretch), ~3100 (O-H stretch) |
Step 3: Esterification of Ferrocenecarboxylic Acid to Methoxycarbonylferrocene
The final step is a standard Fischer esterification of ferrocenecarboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol
Materials:
-
Ferrocenecarboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Suspend ferrocenecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield methoxycarbonylferrocene.
-
The product can be further purified by column chromatography on silica gel.
Quantitative Data for Methoxycarbonylferrocene
| Property | Value |
| Molecular Formula | C₁₂H₁₂FeO₂ |
| Molecular Weight | 244.07 g/mol |
| Melting Point | 69-71 °C |
| Appearance | Orange crystalline solid |
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| δ 4.79 (t, 2H), 4.35 (t, 2H), 4.19 (s, 5H), 3.82 (s, 3H) | δ 171.8, 71.5, 70.3, 69.9, 51.8 | ~1710 (C=O stretch) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of methoxycarbonylferrocene.
Caption: Experimental workflow for the synthesis of methoxycarbonylferrocene.
This technical guide outlines a reliable and well-documented synthetic route to methoxycarbonylferrocene, beginning with the versatile Friedel-Crafts acylation of ferrocene. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Acetylferrocene 95 1271-55-2 [sigmaaldrich.com]
- 5. Solved Friedel Crafts Acylation of Ferrocene lab report Data | Chegg.com [chegg.com]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
- 7. Haloform reaction - Wikipedia [en.wikipedia.org]
- 8. Ferrocenecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Ferrocenecarboxylic acid [webbook.nist.gov]
- 10. Ferrocenecarboxylic acid | 1271-42-7 [chemicalbook.com]
